A-Technical-Guide-to-N-Boc-N-methyl-5-chloroanthranilic-Acid-in-Modern-Drug-Discovery
A-Technical-Guide-to-N-Boc-N-methyl-5-chloroanthranilic-Acid-in-Modern-Drug-Discovery
Abstract: N-Boc-N-methyl-5-chloroanthranilic acid is a strategically important building block in medicinal chemistry, valued for its trifunctional nature which enables complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its applications in the development of therapeutic agents. We delve into the rationale behind its synthesis and its utility as a key intermediate, providing researchers and drug development professionals with a comprehensive resource for its application.
Compound Identification and Physicochemical Properties
N-Boc-N-methyl-5-chloroanthranilic acid, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid, is a derivative of anthranilic acid.[1] The presence of three key functional groups—a carboxylic acid, a Boc-protected secondary amine, and a chloro substituent on the aromatic ring—makes it a highly versatile reagent in organic synthesis.
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine.[2] This protection is vital in multi-step syntheses, allowing for selective reactions at the carboxylic acid moiety without interference from the nucleophilic amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, enabling subsequent functionalization of the amine.[2] The chloro- and N-methyl groups modify the steric and electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 886362-04-5 | [1][3] |
| Molecular Formula | C13H16ClNO4 | [1][3] |
| Molecular Weight | 285.72 g/mol | [1][3] |
| IUPAC Name | 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [3] |
Synthesis of N-Boc-N-methyl-5-chloroanthranilic acid
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves three key transformations starting from anthranilic acid: chlorination, N-methylation (not detailed in search results but a logical step), and Boc-protection. A common precursor found is 2-amino-5-chlorobenzoic acid.[5]
Synthesis of the Precursor: 2-amino-5-chlorobenzoic acid
The initial step is the regioselective chlorination of anthranilic acid. This is a critical step as the position of the chlorine atom influences the properties of the final compound.
Experimental Protocol:
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Reaction Setup: In a fume hood, dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Anthranilic Acid: Slowly add 20 g of powdered anthranilic acid to the cooled solution over a period of 10 minutes.
-
Work-up: Remove the solvent and excess sulfuryl chloride under reduced pressure. Treat the residue with 150 ml of water and allow the mixture to stand for several hours.
-
Purification: Filter the crude product and wash it several times with water. Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.
-
Precipitation: Filter the hot solution to remove any undissolved solids. Add sodium hydroxide solution to the filtrate until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.
-
Final Product: Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.[6][7]
N-Methylation and N-Boc Protection (General Workflow)
Following the synthesis of 2-amino-5-chlorobenzoic acid, the next logical steps would be N-methylation followed by the introduction of the Boc protecting group. While specific protocols for this exact molecule are not detailed in the provided search results, a general workflow can be inferred from standard organic chemistry practices. The process typically involves reacting the amino group with a methylating agent, followed by reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Caption: General synthetic workflow for N-Boc-N-methyl-5-chloroanthranilic acid.
Applications in Medicinal Chemistry
N-Boc-N-methyl-5-chloroanthranilic acid is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. The anthranilic acid core is a precursor to quinazolinones, a class of compounds with a broad spectrum of biological activities.
Chiral 2-alkylaminoquinazolin-4(3H)-ones are key synthetic intermediates for several high-profile drugs, including PI3K inhibitors used in cancer therapy.[8] The synthesis of these molecules often involves the coupling of an anthranilic acid derivative with an N-Boc protected amino acid.[8] The presence of the chloro-substituent in N-Boc-N-methyl-5-chloroanthranilic acid can be leveraged to modulate the biological activity and pharmacokinetic properties of the final drug candidate. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in drug discovery.[9]
The carboxylic acid group of N-Boc-N-methyl-5-chloroanthranilic acid can be activated and coupled with various amines to form amides, which are common linkages in bioactive molecules. After coupling, the Boc group can be removed to allow for further modification at the nitrogen atom, enabling the construction of diverse chemical libraries for drug screening.
Conclusion
N-Boc-N-methyl-5-chloroanthranilic acid is a sophisticated and highly useful building block for medicinal chemists. Its trifunctional nature, enabled by the strategic use of a Boc protecting group, allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of complex, biologically active molecules like quinazolinones. A thorough understanding of its synthesis and reactivity is essential for its effective application in the design and development of next-generation therapeutics.
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